Melting Point Comparison: 1-Chloro-4-hydroxyanthraquinone vs. 1-Hydroxyanthraquinone and 1,4-Dihydroxyanthraquinone
The melting point of 1-chloro-4-hydroxyanthraquinone is reported as 186 °C [1]. This value is intermediate between the melting point of its non-chlorinated analog 1-hydroxyanthraquinone, which melts at 159-160 °C [2], and the dihydroxy analog 1,4-dihydroxyanthraquinone (quinizarin), which melts at 200-202 °C [3]. This quantitative thermal data demonstrates that the introduction of a single chlorine atom at the 4-position elevates the melting point by approximately 26 °C compared to the parent 1-hydroxyanthraquinone, a shift indicative of increased intermolecular forces attributable to the halogen substitution.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 186 °C |
| Comparator Or Baseline | 1-Hydroxyanthraquinone: 159-160 °C; 1,4-Dihydroxyanthraquinone: 200-202 °C |
| Quantified Difference | ~26 °C higher than 1-hydroxyanthraquinone; ~14-16 °C lower than 1,4-dihydroxyanthraquinone |
| Conditions | Standard melting point determination |
Why This Matters
Melting point is a critical purity indicator and processing parameter; this specific value allows for unambiguous identification and ensures appropriate handling during procurement and formulation.
- [1] CAS Common Chemistry. (n.d.). 1-Chloro-4-hydroxy-9,10-anthracenedione (CAS RN: 82-42-8). Retrieved from https://commonchemistry.cas.org/detail?cas_rn=82-42-8 View Source
- [2] NCBI PubChem. (n.d.). 1-Hydroxyanthraquinone (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-Hydroxyanthraquinone View Source
- [3] NCBI PubChem. (n.d.). Quinizarin (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Quinizarin View Source
